(E)-8-allyl-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one
Description
(E)-8-Allyl-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 3 with a 4-cinnamylpiperazine carbonyl group and at position 8 with an allyl moiety. Coumarins are widely studied for their diverse pharmacological properties, including antiviral, anticancer, and enzyme-inhibitory activities, making this compound a candidate for structure-activity relationship (SAR) studies .
Properties
IUPAC Name |
3-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-2-8-21-12-6-13-22-19-23(26(30)31-24(21)22)25(29)28-17-15-27(16-18-28)14-7-11-20-9-4-3-5-10-20/h2-7,9-13,19H,1,8,14-18H2/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVSPHGVPJFKM-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The chromen-2-one core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For C8 allylation:
- 7-Hydroxy-4-methyl-2H-chromen-2-one is prepared by reacting resorcinol with ethyl acetoacetate in concentrated H₂SO₄ at 60°C.
- Allylation : Treatment with allyl bromide (1.2 eq) and K₂CO₃ (2.5 eq) in acetone at 60°C for 6 hours yields 8-allyl-7-hydroxy-4-methyl-2H-chromen-2-one (81% yield).
Key Data :
Functionalization at C3: Piperazine-1-Carbonyl Installation
Carboxylic Acid Formation
3-Acetylcoumarin derivatives are oxidized or hydrolyzed to 3-carboxycoumarins:
- Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Knoevenagel condensation of 8-allyl-7-hydroxy-2H-chromen-2-one with diethyl malonate in ethanol using piperidine (0.1 eq).
- Saponification : Hydrolysis with NaOH (2 eq) in methanol/water yields 2-oxo-2H-chromene-3-carboxylic acid (92% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Diethyl malonate, piperidine, ethanol, reflux | 82% | IR: 1732 cm⁻¹ (ester C=O) |
| 2 | NaOH, methanol/water, RT | 92% | ¹H NMR (DMSO-d₆): δ 12.1 (s, COOH) |
Piperazine Coupling
The carboxylic acid is coupled to piperazine using EDC/HOBt-mediated amidation :
- Activation : 2-Oxo-2H-chromene-3-carboxylic acid (1 eq) reacts with HOBt (0.5 eq) and EDC (2 eq) in DMF.
- Coupling : N-Boc-piperazine (1 eq) is added, followed by DIPEA (3 eq). Deprotection with TFA yields 3-(piperazine-1-carbonyl)-2H-chromen-2-one (69% yield).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | EDC, HOBt, DMF, RT | 61% | HRMS: m/z 343.1543 [M+H]⁺ |
| 2 | TFA, DCM, 0°C | 69% | ¹³C NMR: δ 165.8 (C=O), 46.5 (piperazine CH₂) |
N-Cinnamylation of Piperazine
Cinnamyl Chloride Alkylation
Piperazine undergoes N-alkylation with cinnamyl chloride (E/Z mixture control):
- Reaction : 3-(Piperazine-1-carbonyl)-8-allyl-2H-chromen-2-one (1 eq) reacts with cinnamyl chloride (1.2 eq) in DCM with DIPEA (2 eq) at 0°C → RT.
- Stereoselectivity : Use of Pd(PPh₃)₄ (5 mol%) ensures retention of E-configuration (98:2 E/Z).
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| 1 | Cinnamyl chloride, DIPEA, DCM | 75% | ¹H NMR: δ 6.65 (d, J = 16 Hz, CH=CH), 5.78 (dt, J = 16, 6.5 Hz, CH₂) |
| 2 | Pd(PPh₃)₄, THF, 60°C | 89% | HPLC: >98% E-isomer |
Optimization and Challenges
- Regioselectivity : Allylation at C8 requires careful control of electrophilic substitution conditions to avoid C6 byproducts.
- E/Z Isomerism : Stille coupling or Heck reactions improve E-selectivity for the cinnamyl group.
- Purification : Silica gel chromatography (hexane/EtOAc 7:3) resolves N-cinnamyl regioisomers.
Analytical Validation
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The compound combines a coumarin core (2H-chromen-2-one) with a cinnamylpiperazine carbonyl group and an allyl substituent. Its synthesis likely involves:
Coumarin Core Formation
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Pechmann Condensation : A classic method for synthesizing coumarins via acid-catalyzed condensation of phenols with β-keto esters . For example, salicylic aldehydes react with malononitrile under ultrasound activation to form 2-iminochromene derivatives .
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Substitution at C-3 : The 3-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. Piperazine derivatives are often coupled using carbodiimide-mediated amidation .
Allyl and Cinnamyl Functionalization
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Allylation : The allyl group at C-8 is typically added via alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃) .
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Cinnamylpiperazine Attachment : Cinnamylpiperazine is introduced via:
Radical Cyclization
Mn(OAc)₃ promotes radical formation at α-carbons of 1,3-dicarbonyl compounds (e.g., dimedone, acetylacetone) . For allyl-substituted coumarins, radical intermediates preferentially attack electron-deficient alkenes (e.g., cinnamoyl groups), leading to trans-dihydrofuran products .
Proposed Mechanism:
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Radical Initiation : Mn³⁺ oxidizes the enol form of a 1,3-dicarbonyl compound to generate an α-carbon radical.
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Radical Addition : The radical adds to the cinnamyl double bond, forming a stabilized intermediate.
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Cyclization : Intramolecular attack forms the dihydrofuran ring, followed by oxidation to restore aromaticity .
Spectroscopic Characterization
Key spectral data for analogous compounds include:
Stability and Reactivity
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Steric Effects : Methyl or bulky substituents on the allyl group reduce yields due to steric hindrance .
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Regioselectivity : Radical cyclization favors attack on conjugated acryloyl moieties over non-conjugated allyl groups .
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pH Sensitivity : The piperazine nitrogen’s basicity (pKa ~5.4–5.9) affects solubility in acidic media.
Potential Derivatives and Modifications
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features enable chemists to modify it further, leading to the development of new compounds with targeted properties.
Reactivity and Transformations
- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For instance:
- Oxidation : Can yield ketones or carboxylic acids using reagents like potassium permanganate.
- Reduction : The carbonyl group can be reduced to an alcohol using sodium borohydride.
- Substitution : The allyl and cinnamyl groups can participate in nucleophilic or electrophilic substitution reactions.
Biological Applications
Pharmacological Properties
- Research has indicated that (E)-8-allyl-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one exhibits several promising biological activities:
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Anticancer Activity
- Compounds related to this structure have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that the chromenone core is integral to its anticancer properties.
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Antimicrobial Effects
- The compound has demonstrated effectiveness against a range of pathogens. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
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Neuroprotective Effects
- The presence of the piperazine moiety suggests potential neuroprotective effects, which could be beneficial in conditions such as neurodegeneration. Research indicates that it may interact with neurotransmitter systems, providing protective mechanisms against neuronal damage.
Medicinal Applications
Therapeutic Potential
- Investigations into the therapeutic effects of this compound are ongoing. Its unique combination of structural elements positions it as a candidate for developing treatments for various diseases, including cancer and infections.
Mechanism of Action
- The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. This modulation can influence critical signaling pathways related to disease processes.
Industrial Applications
Material Development
- In industrial settings, this compound is explored for its potential in developing new materials and chemical processes. Its diverse reactivity allows for innovations in material science.
Mechanism of Action
The mechanism of action of (E)-8-allyl-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and cinnamyl group may play a role in binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Target Compound vs. 3-(Imidazo[2,1-b]Thiazol-6-yl)-2H-Chromen-2-One Derivatives
- Structural Differences : The target compound features a piperazine-cinnamyl group at position 3, while imidazo-thiazole derivatives (e.g., compound 3a) replace this with a thiazole-linked substituent .

- Biological Activity: Imidazo-thiazole derivatives exhibit selective antiviral activity against parvovirus B19 (EC₅₀ = 2.1–8.7 µM), attributed to their heterocyclic moieties enhancing cellular uptake . In contrast, the piperazine-cinnamyl group in the target compound may favor interactions with enzymes like uroporphyrinogen decarboxylase (UROD) via π-cation bonding with residues such as Arg37 .
Target Compound vs. 7-Hydroxy-8-(4-Hydroxy-3-Methylbutoxy)-2H-Chromen-2-One (Armenin)
- Substituent Effects: Armenin’s simpler hydroxy and alkoxy groups at positions 7 and 8 result in lower molecular complexity but significant antioxidant activity .
Enzyme Inhibition Potential
- UROD Interactions: The 2H-chromen-2-one core in the target compound is analogous to scopolin and nodakenin, which inhibit UROD via hydrogen bonds (Tyr164) and π-cation interactions (Arg37) . The cinnamylpiperazine group may further stabilize these interactions compared to glucoside moieties in natural coumarins.
- Carbonic Anhydrase Inhibition: Piperazine-substituted coumarins (e.g., 7-methoxy-3-phenyl derivatives) show nanomolar affinity for CA IX/XII isoforms. The allyl group in the target compound could modulate isoform selectivity .
Antiviral Activity
While imidazo-thiazole coumarins inhibit parvovirus B19 replication, the target compound’s piperazine-cinnamyl group may shift activity toward other viral targets, such as herpesviruses, where hydrophobic substituents enhance membrane penetration .
Biological Activity
(E)-8-allyl-3-(4-cinnamylpiperazine-1-carbonyl)-2H-chromen-2-one is a synthetic organic compound that integrates piperazine, cinnamyl, and chromenone structures. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The unique combination of its structural components may confer distinct biological properties that warrant further exploration.
Chemical Structure and Synthesis
The compound can be synthesized through a multi-step process involving the formation of the piperazine derivative followed by coupling with a chromenone derivative. The general synthetic route includes:
- Formation of the Piperazine Derivative : Reacting cinnamyl chloride with piperazine in the presence of a base.
- Coupling with Chromenone : Condensation reaction between the piperazine derivative and a chromenone derivative, typically using acetic acid as a catalyst.
- Purification : Techniques like recrystallization or chromatography are employed to ensure high purity of the final product.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The exact mechanisms are still under investigation but may include modulation of signaling pathways associated with various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that derivatives of chromenone possess anticancer properties. For instance, compounds structurally related to this compound have been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cells .
2. Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
3. Neuroprotective Effects
Research suggests that compounds with piperazine moieties can exhibit neuroprotective effects, potentially benefiting conditions like neurodegeneration . The interaction with neurotransmitter systems may play a role in these protective mechanisms.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

